

In-Depth Technical Guide: 5-[Boc(methyl)amino]pentanal

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Compound of Interest		
Compound Name:	5-[Boc(methyl)amino]pentanal	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-[Boc(methyl)amino]pentanal**, a bifunctional molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its application in drug development workflows.

Chemical Structure and IUPAC Name

5-[Boc(methyl)amino]pentanal is a protected amino aldehyde. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the secondary amine, preventing unwanted reactions during synthesis, while the terminal aldehyde provides a reactive handle for conjugation.

- Common Name: 5-[Boc(methyl)amino]pentanal
- IUPAC Name: tert-butyl methyl(5-oxopentyl)carbamate



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- Chemical Structure:
- SMILES: O=C(OC(C)(C)C)N(C)CCCC=O

Physicochemical and Spectral Data

A summary of the key physicochemical properties for tert-butyl methyl(5-oxopentyl)carbamate is provided below. Experimental spectral data for this specific molecule is not readily available in public literature; therefore, predicted values and data from closely related compounds are provided for reference.



Property	Value	Source
Molecular Formula	C11H21NO3	
Molecular Weight	215.29 g/mol	
CAS Number	1620280-47-8	
Appearance	(Predicted) Colorless to pale yellow oil	
Boiling Point	(Predicted) >250 °C	
¹ H NMR	Predicted chemical shifts (CDCl ₃): δ ~9.77 (t, 1H, -CHO), ~3.25 (t, 2H, -CH ₂ -N), ~2.85 (s, 3H, N-CH ₃), ~2.45 (td, 2H, -CH ₂ -CHO), ~1.65 (m, 4H, -CH ₂ -CH ₂ -), 1.45 (s, 9H, -C(CH ₃) ₃)	(Reference to similar structures)
¹³ C NMR	Predicted chemical shifts (CDCl ₃): δ ~202.5 (-CHO), ~156.0 (N-C=O), ~79.5 (- C(CH ₃) ₃), ~49.0 (-CH ₂ -N), ~43.5 (-CH ₂ -CHO), ~34.0 (N- CH ₃), ~28.5 (-C(CH ₃) ₃), ~27.0 (-CH ₂ -), ~21.5 (-CH ₂ -)	(Reference to similar structures)
Mass Spectrum (EI)	Predicted m/z: 215 (M+), 159 (M-C ₄ H ₈), 142 (M-Boc), 114, 100, 57 (t-Bu+)	(Based on fragmentation patterns)

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 5-

[Boc(methyl)amino]pentanal is not widely published. The following is a representative protocol for the synthesis of tert-butyl methyl(5-oxopentyl)carbamate from its corresponding alcohol, tert-butyl methyl(5-hydroxypentyl)carbamate, utilizing a Dess-Martin periodinane

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(DMP) oxidation. This method is known for its mild conditions and high selectivity for the oxidation of primary alcohols to aldehydes.[1]

Representative Synthesis of tert-butyl methyl(5-oxopentyl)carbamate

Materials:

- tert-butyl methyl(5-hydroxypentyl)carbamate (1.0 eq)
- Dess-Martin Periodinane (DMP) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tertbutyl methyl(5-hydroxypentyl)carbamate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
- Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 eq) to the stirred solution in one portion.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2
 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until
 the starting material is consumed.



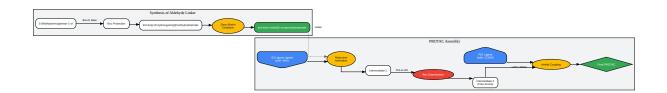
- Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.
- Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
- Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a
 gradient of ethyl acetate in hexanes to yield the pure tert-butyl methyl(5oxopentyl)carbamate.

Application in PROTAC Synthesis

5-[Boc(methyl)amino]pentanal is a valuable linker for the synthesis of PROTACs. The aldehyde functionality allows for covalent bond formation with a nucleophilic group on an E3 ligase ligand or a target protein ligand, often through reductive amination. The Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine, which can then be coupled to the other component of the PROTAC.

Below is a logical workflow illustrating the synthesis of **5-[Boc(methyl)amino]pentanal** and its subsequent use in the assembly of a generic PROTAC.





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Caption: Synthesis and Application Workflow for **5-[Boc(methyl)amino]pentanal**.

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References

- 1. Dess–Martin oxidation Wikipedia [en.wikipedia.org]
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 [https://www.benchchem.com/product/b3177425#5-boc-methyl-amino-pentanal-structure-and-iupac-name]



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